4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide
Description
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN3O2S/c24-17-11-12-20-19(13-17)22(29)27(23(30)26-20)14-15-7-9-16(10-8-15)21(28)25-18-5-3-1-2-4-6-18/h7-10,17-20H,1-6,11-14H2,(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGPBBHGYLVTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4CC(CCC4NC3=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structural characteristics.
Structural Characteristics
The compound features a unique structure comprising a benzamide moiety linked to a tetrahydroquinazoline derivative. The presence of the bromo substituent and a sulfanylidene group contributes to its reactivity and biological properties. The cycloheptyl group enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.
Research indicates that compounds similar to this one can interact with various biological targets. The tetrahydroquinazoline structure is known for its ability to modulate enzymatic activity and receptor interactions. Specifically, studies suggest that:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as nicotinamide phosphoribosyltransferase (Nampt), which is crucial for cellular metabolism and survival.
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, potentially making this compound effective against bacterial infections.
- Cytotoxic Effects : Preliminary studies indicate cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Biological Activity Data
The following table summarizes the biological activities associated with similar compounds in the literature:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-tetrahydroquinazoline | Similar core structure with variations in side chains | Anticancer activity |
| Pyrrolidine-derived benzamides | Contains pyrrolidine but different aromatic substitutions | Antimicrobial properties |
| Sulfanylidene derivatives | Variations in substituents on the sulfur atom | Diverse biological activities |
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Studies : A study focusing on analogues of quinazoline derivatives found that specific substitutions significantly enhanced cytotoxicity against cancer cells, with some compounds exhibiting sub-nanomolar inhibition of target enzymes .
- Antimicrobial Testing : Another investigation highlighted the increased antibacterial activity of brominated thiosemicarbazides compared to their chlorinated counterparts, attributing this to enhanced electron density and molecular interactions .
- Mechanistic Insights : Research has shown that modifications in the molecular structure can lead to varied interactions with biological targets, emphasizing the importance of structural diversity in developing effective therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a 6-bromo-4-oxo-tetrahydroquinazoline core with several derivatives. Key structural variations lie in the substituents, which dictate physicochemical and biological properties:
*THQ = 1,2,3,4-tetrahydroquinazoline
Key Observations:
- Core Modifications: The target compound’s 2-sulfanylidene group distinguishes it from the 2,4-dioxo derivative in , which may alter hydrogen-bonding capacity and electronic properties.
Physicochemical and Crystallographic Properties
- Lipophilicity: The cycloheptyl group in the target compound likely increases logP compared to the methoxybenzyl group in , impacting bioavailability.
- Crystallography: Structural validation of similar compounds employs SHELX for refinement and ORTEP-3 for visualization, ensuring accuracy in bond lengths/angles . For example, the sulfanylidene group’s geometry (C=S bond ~1.68 Å) would be critical in modeling interactions.
Research Findings and Limitations
- Synthetic Challenges: Substituent diversity (e.g., cycloheptyl vs. methoxybenzyl) complicates direct structure-activity comparisons without targeted assays.
- Crystallographic Tools: The reliance on SHELX and WinGX underscores the importance of robust structural analysis, though experimental data (e.g., XRD) for the target compound is absent in the evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
